molecular formula C11H9BClNO2 B14074559 (5-Chloro-6-phenylpyridin-3-yl)boronic acid

(5-Chloro-6-phenylpyridin-3-yl)boronic acid

Cat. No.: B14074559
M. Wt: 233.46 g/mol
InChI Key: SHCIEOOJUZEOEA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-phenylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and can be completed within a few hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle and perform organolithium chemistry, enabling the synthesis of various compounds with high throughput . This method ensures efficient production while maintaining the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-phenylpyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide, used for the oxidation of the boronic acid group.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

    Phenols: Formed through the oxidation of the boronic acid group.

Mechanism of Action

The primary mechanism of action of (5-Chloro-6-phenylpyridin-3-yl)boronic acid involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. The reaction mechanism includes the following steps :

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-6-phenylpyridin-3-yl)boronic acid is unique due to the presence of both a chlorine atom and a phenyl group on the pyridine ring. This structural feature allows for diverse reactivity and applications in various fields of research and industry .

Properties

Molecular Formula

C11H9BClNO2

Molecular Weight

233.46 g/mol

IUPAC Name

(5-chloro-6-phenylpyridin-3-yl)boronic acid

InChI

InChI=1S/C11H9BClNO2/c13-10-6-9(12(15)16)7-14-11(10)8-4-2-1-3-5-8/h1-7,15-16H

InChI Key

SHCIEOOJUZEOEA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)C2=CC=CC=C2)Cl)(O)O

Origin of Product

United States

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